molecular formula C23H16ClF3N4O3 B2904298 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923123-30-2

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2904298
CAS No.: 923123-30-2
M. Wt: 488.85
InChI Key: NHSJZRPCKGXOEO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrido[3,2-d]pyrimidin-1(2H)-yl group, a chlorobenzyl group, and a trifluoromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The pyrido[3,2-d]pyrimidin-1(2H)-yl group is a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring . The chlorobenzyl group contains a benzene ring with a chlorine atom and a methyl group attached. The trifluoromethylphenyl group consists of a phenyl ring with a trifluoromethyl group (-CF3) attached .

Mechanism of Action

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with these targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in . This results in the inhibition of cancer cell proliferation and induction of apoptosis .

Biochemical Pathways

The affected pathways include those involved in cell proliferation, survival, and apoptosis . The inhibition of these pathways leads to the disruption of cancer cell growth and survival .

Pharmacokinetics

Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to have good drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, and thus its efficacy.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth and induction of apoptosis . This leads to a decrease in tumor size and potentially the eradication of the cancer cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with trifluoroacetic anhydride to form 4-chlorobenzyltrifluoroacetate. The resulting compound is then reacted with 3-aminobenzoic acid to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "trifluoroacetic anhydride", "3-aminobenzoic acid" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with trifluoroacetic anhydride to form 4-chlorobenzyltrifluoroacetate", "Reaction of 4-chlorobenzyltrifluoroacetate with 3-aminobenzoic acid in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" ] }

CAS No.

923123-30-2

Molecular Formula

C23H16ClF3N4O3

Molecular Weight

488.85

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H16ClF3N4O3/c24-16-8-6-14(7-9-16)12-31-21(33)20-18(5-2-10-28-20)30(22(31)34)13-19(32)29-17-4-1-3-15(11-17)23(25,26)27/h1-11H,12-13H2,(H,29,32)

InChI Key

NHSJZRPCKGXOEO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C(F)(F)F

solubility

not available

Origin of Product

United States

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